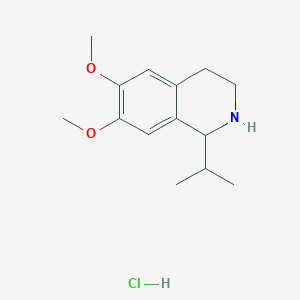

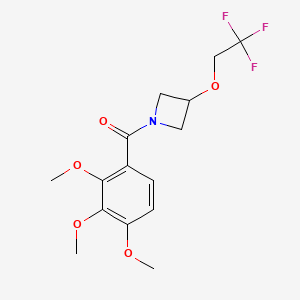

8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Übersicht

Beschreibung

8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. MMPC is a synthetic compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Aromatic Polyamides

A study by Nechifor (2009) explored the synthesis of a novel monomer diacid with substituents in the aromatic moiety used in polycondensation reactions to produce new aromatic polyamides. These polyamides, featuring photosensitive coumarin pendent groups, exhibited moderate inherent viscosity, increased solubility in various solvents, and amorphous character. Their thermal properties were noteworthy, with glass transition temperatures ranging between 221-257°C and decomposition onset above 390°C. Notably, UV illumination induced crosslinking between polyamide molecules, underscoring the photoreactive property of coumarin-containing polymers (Nechifor, 2009).

Application in GPR35 Agonism

Thimm et al. (2013) reported on a potent and selective GPR35 agonist, highlighting its synthesis, characterization, and application in studying this orphan G protein-coupled receptor. The compound exhibited high affinity and selectivity towards GPR35, providing a powerful tool for receptor studies. This work contributed to understanding GPR35's physiological and pathological roles and developing potential therapeutic agents targeting this receptor (Thimm et al., 2013).

Exploration of Fluorescence Properties

Shi, Liang, and Zhang (2017) synthesized and characterized benzo[c]coumarin carboxylic acids, investigating their fluorescence properties. These compounds displayed excellent fluorescence in both ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds. This study provides insights into the potential application of these compounds in fluorescence-based technologies and materials science (Shi, Liang, & Zhang, 2017).

Investigation of Anti-ChE Activity

Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, evaluating their anti-cholinesterase (ChE) activity. Among the synthesized compounds, one demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. This work highlights the therapeutic potential of these compounds in treating neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2017).

Structural Analysis

Li, Wang, Son, Wang, and Wang (2010) presented the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, offering detailed insights into its molecular configuration. The structural analysis aids in understanding the compound's chemical behavior and potential interactions in various scientific applications (Li et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of the compound 8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide interacts with its targets by inhibiting the activity of these kinases . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of 8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide’s action are likely related to its inhibition of kinases . By inhibiting these kinases, the compound can potentially alter cellular processes controlled by these kinases, such as cell growth, differentiation, and apoptosis.

Eigenschaften

IUPAC Name |

8-methoxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-5-3-8-14(18-10)19-16(20)12-9-11-6-4-7-13(22-2)15(11)23-17(12)21/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOLMGWWKLVWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

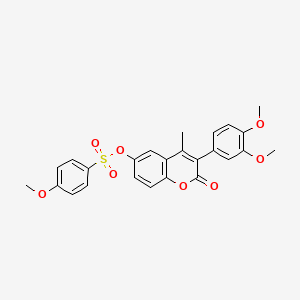

![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)

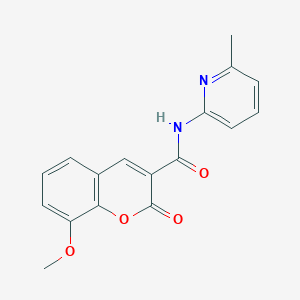

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)

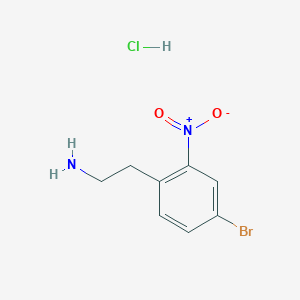

![4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2718422.png)

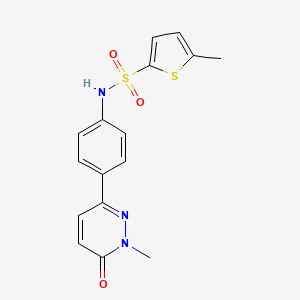

![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)

![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)